3-benzamido-N-(2,6-diethylphenyl)benzamide
Overview
Description
3-benzamido-N-(2,6-diethylphenyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of two benzamide groups attached to a central phenyl ring substituted with two ethyl groups at the 2 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzamido-N-(2,6-diethylphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions .
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method using ultrasonic irradiation and a reusable catalyst, as mentioned above, is gaining attention due to its efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
3-benzamido-N-(2,6-diethylphenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzamides.
Scientific Research Applications
3-benzamido-N-(2,6-diethylphenyl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Benzamide derivatives are known for their therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of 3-benzamido-N-(2,6-diethylphenyl)benzamide involves its interaction with specific molecular targets. For instance, meta-diamides, a related class of compounds, show high insecticide activity by acting as antagonists to the insect resistance to dieldrin (RDL) γ-aminobutyric acid (GABA) receptors . This suggests that this compound may also interact with similar molecular targets, affecting various biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-(2,6-diethylphenyl)benzamide: This compound is similar in structure but contains an amino group instead of a benzamido group.
2,3-dimethoxybenzamide: This compound has methoxy groups instead of ethyl groups on the phenyl ring.
Uniqueness
3-benzamido-N-(2,6-diethylphenyl)benzamide is unique due to its specific substitution pattern and the presence of two benzamide groups. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
3-benzamido-N-(2,6-diethylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O2/c1-3-17-12-8-13-18(4-2)22(17)26-24(28)20-14-9-15-21(16-20)25-23(27)19-10-6-5-7-11-19/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBVOTUBCYRJCFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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